molecular formula C34H38N6O7 B15170144 D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine CAS No. 644997-54-6

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine

Cat. No.: B15170144
CAS No.: 644997-54-6
M. Wt: 642.7 g/mol
InChI Key: XDZFYULWRPMWFN-CZECKZAGSA-N
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Description

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of four amino acids: D-tryptophan, glycine, D-tyrosine, D-phenylalanine, and D-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, D-alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for D-tyrosine, glycine, and D-tryptophan.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.

Chemical Reactions Analysis

Types of Reactions

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Functional groups on the amino acid side chains can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.

Scientific Research Applications

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reaction mechanisms.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

    Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique sequence and properties.

Mechanism of Action

The mechanism of action of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the peptide’s sequence and structure play a crucial role in determining its interactions and effects.

Comparison with Similar Compounds

Similar Compounds

  • D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine
  • D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-serine
  • D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-valine

Uniqueness

D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of D-amino acids and glycine allows for unique structural conformations and interactions, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

644997-54-6

Molecular Formula

C34H38N6O7

Molecular Weight

642.7 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid

InChI

InChI=1S/C34H38N6O7/c1-20(34(46)47)38-32(44)29(15-21-7-3-2-4-8-21)40-33(45)28(16-22-11-13-24(41)14-12-22)39-30(42)19-37-31(43)26(35)17-23-18-36-27-10-6-5-9-25(23)27/h2-14,18,20,26,28-29,36,41H,15-17,19,35H2,1H3,(H,37,43)(H,38,44)(H,39,42)(H,40,45)(H,46,47)/t20-,26-,28-,29-/m1/s1

InChI Key

XDZFYULWRPMWFN-CZECKZAGSA-N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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